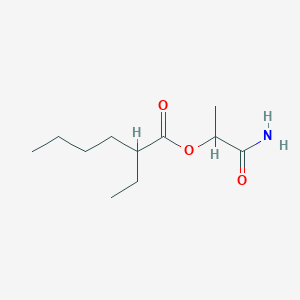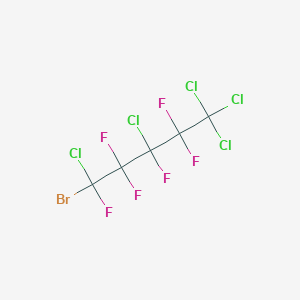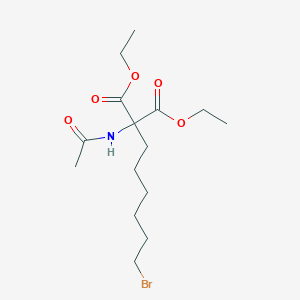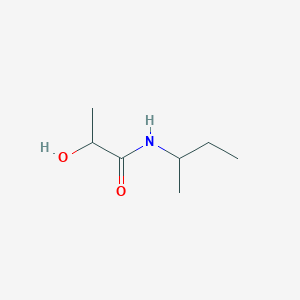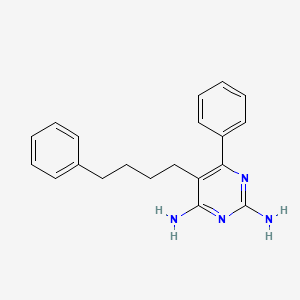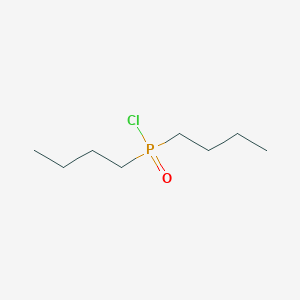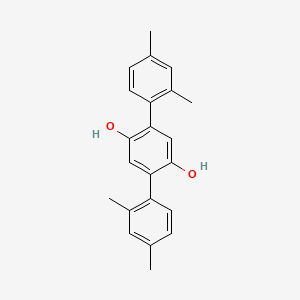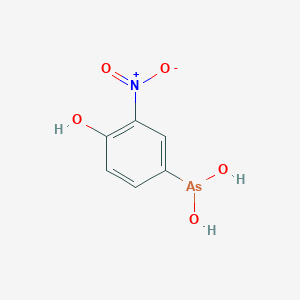
1-Methoxy-4-(2-methoxyethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2-methoxyethoxymethyl)benzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a 2-methoxyethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene typically involves the alkylation of 1-methoxy-4-methylbenzene with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 1-methoxy-4-(2-methoxyethoxy)benzaldehyde or 1-methoxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 1-methoxy-4-(2-methoxyethyl)benzene.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-4-(2-methoxyethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methoxyethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 2-methoxyethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-4-methylbenzene: Lacks the 2-methoxyethoxymethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-4-(2-ethoxyethoxymethyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group, leading to variations in physical and chemical properties.
1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the additional oxygen atom in the side chain, affecting its reactivity and applications.
Uniqueness: 1-Methoxy-4-(2-methoxyethoxymethyl)benzene is unique due to the presence of both methoxy and 2-methoxyethoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets.
Properties
CAS No. |
5424-49-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-methoxy-4-(2-methoxyethoxymethyl)benzene |
InChI |
InChI=1S/C11H16O3/c1-12-7-8-14-9-10-3-5-11(13-2)6-4-10/h3-6H,7-9H2,1-2H3 |
InChI Key |
QYUFTZYQGYZIIJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
